Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- is a chemical compound with a complex structure that includes a pyridine ring substituted with a phenylmethoxy group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- typically involves the reaction of 2-chloro-5-(phenylmethoxy)pyridine with ethanolamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(phenylmethoxy)-: A related compound with a simpler structure, lacking the pyridine ring.
Ethanol, 2-amino-2-(phenylmethoxy)-: Another similar compound with an amino group instead of the pyridine ring.
Uniqueness
Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- is unique due to its combination of a pyridine ring and a phenylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
642084-34-2 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[(5-phenylmethoxypyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C14H16N2O2/c17-9-8-15-14-7-6-13(10-16-14)18-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,15,16) |
InChI Key |
HMHYSAGTQTVFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.